Lipophilicity Modulation via 4-Methoxyphenyl Substitution: XLogP3 Comparison with Fluoro and Chloro Analogs
The 4-methoxyphenyl analog (target compound) exhibits a computed XLogP3 of 2.7, which is 0.1 log unit lower than the 4-fluorophenyl analog (XLogP3 = 2.8) and 0.6 log units lower than the 4-chlorophenyl analog (XLogP3 = 3.3) [1][2][3]. This reduced lipophilicity is consistent with the electron-donating methoxy group increasing polarity relative to halogen substituents, and may translate into improved aqueous solubility and a reduced risk of nonspecific protein binding compared to the chloro analog [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 4-Fluoro analog (CID 91926135): XLogP3 = 2.8; 4-Chloro analog (CID 91926196): XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = −0.1 (vs. fluoro); ΔXLogP3 = −0.6 (vs. chloro) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity directly impacts compound solubility, permeability, and metabolic clearance; a 0.6 log unit lower XLogP3 suggests meaningfully different ADME properties that can affect assay reproducibility and in vivo performance.
- [1] PubChem Compound Summary for CID 91926845, N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 91926135, N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 91926196, N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine. National Center for Biotechnology Information (2025). View Source
